N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the Thiazole Ring: : The synthesis typically begins with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.
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Attachment of the Benzodioxole Group: : The benzodioxole moiety can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of benzodioxole with a halogenated thiazole in the presence of a palladium catalyst and a base.
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Introduction of the Dimethylsulfamoyl Group: : The dimethylsulfamoyl group can be added through a nucleophilic substitution reaction. This involves the reaction of a sulfonyl chloride with dimethylamine in the presence of a base.
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Formation of the Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved through the reaction of the amine group on the thiazole ring with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
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Substitution: : The compound can undergo various substitution reactions, particularly at the benzamide and thiazole rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), nitration with nitric acid (HNO₃), and sulfonation with sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the dimethylsulfamoyl group, which may result in different biological activity and chemical reactivity.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfamoyl)benzamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, potentially altering its pharmacokinetic properties.
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide: Features a diethylsulfamoyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-22(2)29(24,25)14-6-3-12(4-7-14)18(23)21-19-20-15(10-28-19)13-5-8-16-17(9-13)27-11-26-16/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDIBPGMEBOVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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